![molecular formula C11H13IN2O4 B1613618 Tert-butyl (4-iodo-2-nitrophenyl)carbamate CAS No. 335254-69-8](/img/structure/B1613618.png)
Tert-butyl (4-iodo-2-nitrophenyl)carbamate
Overview
Description
Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H13IN2O4 . It is also known by its synonyms N-Boc-4-iodo-2-nitroaniline and (4-Iodo-2-nitrophenyl)carbamic acid tert-butyl ester .
Synthesis Analysis
The synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate involves the reaction of 4-iodo-2-nitroaniline with cesium carbonate and Boc2O in 2-butanone . The mixture is stirred at 52°C for 26 hours. The solvent is then removed in vacuum, and the residue is treated with a mixture of water and methanol and extracted with hexane . The combined hexane layer is washed with brine, and all aqueous layers are re-extracted with hexane . The combined hexane layers are dried over MgSO4, filtered, and the solvent is removed in vacuum to give an orange solid . This solid is then purified by silica gel column chromatography with hexane/EtOAc to give the (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid .Molecular Structure Analysis
The molecular structure of Tert-butyl (4-iodo-2-nitrophenyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl (4-iodo-2-nitrophenyl)carbamate is 364.14 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Scientific Research Applications
Analytical Chemistry and Detection Methods
The unique properties of this compound make it useful in analytical techniques. Researchers have employed it as a reference standard or internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses. Its distinctive UV-absorbing properties allow for sensitive detection.
For more information, you can refer to the Sigma-Aldrich product page here . Additionally, if you’re interested in related compounds, consider exploring tert-butyl (4-bromo-2-nitrophenyl)carbamate and tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate .
properties
IUPAC Name |
tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGAFUPACBMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634928 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
335254-69-8 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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